molecular formula C19H25N B12928456 4-Hexyl-N-(p-tolyl)aniline

4-Hexyl-N-(p-tolyl)aniline

Cat. No.: B12928456
M. Wt: 267.4 g/mol
InChI Key: VKMIHSYVILNQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyl-N-(p-tolyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a hexyl group attached to the nitrogen atom and a p-tolyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-hexylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed amination of aryl halides with primary amines. This method offers high yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .

Scientific Research Applications

4-Hexyl-N-(p-tolyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hexyl-N-(p-tolyl)aniline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-N-(p-tolyl)aniline is unique due to its combination of a hexyl group and a p-tolyl group, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where high electron mobility and strong luminescence are required .

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-hexylphenyl)-4-methylaniline

InChI

InChI=1S/C19H25N/c1-3-4-5-6-7-17-10-14-19(15-11-17)20-18-12-8-16(2)9-13-18/h8-15,20H,3-7H2,1-2H3

InChI Key

VKMIHSYVILNQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.